molecular formula C21H22FN3O4 B2707104 N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 942006-13-5

N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide

Cat. No.: B2707104
CAS No.: 942006-13-5
M. Wt: 399.422
InChI Key: NVKLRYKKSGSYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O4 and its molecular weight is 399.422. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Mechanisms in Binge Eating

Research exploring the role of orexin receptors in compulsive food consumption utilized various antagonists, including SB-649868, which is structurally related to the chemical compound . This study found that selective antagonism at orexin-1 receptors could represent a novel treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Inhibitors Targeting Urokinase Receptor in Cancer Metastasis

In the context of cancer research, a study focused on the synthesis and evaluation of compounds, including benzodioxol derivatives, as potential inhibitors of the urokinase receptor. These compounds exhibited significant activity in reducing tumor volumes and metastasis in breast cancer models (Wang et al., 2011).

Metabolism of Orexin Receptor Antagonists

A study on the metabolism of SB-649868, an orexin receptor antagonist, revealed insights into the metabolic pathways and disposition of such compounds in humans, which is relevant to understanding the metabolism of similar chemical structures (Renzulli et al., 2011).

Benzamide Derivatives in Anti-Fatigue Effects

Research on benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, synthesized for potential application in treating fatigue, showed promising results in enhancing the forced swimming capacity of mice. This indicates potential applications in developing treatments for fatigue-related conditions (Wu et al., 2014).

Antipsychotic Potential of Heterocyclic Carboxamides

A study on heterocyclic analogues of antipsychotic agents found that certain carboxamides demonstrated potent in vivo activities, suggesting their potential use as antipsychotic medications. This research contributes to understanding the therapeutic potential of related chemical compounds (Norman et al., 1996).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c22-15-1-3-16(4-2-15)23-20(26)12-25-9-7-14(8-10-25)21(27)24-17-5-6-18-19(11-17)29-13-28-18/h1-6,11,14H,7-10,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKLRYKKSGSYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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